molecular formula C11H13BrN2O3 B1604654 Methyl 5-bromo-2-morpholinonicotinate CAS No. 1017782-99-8

Methyl 5-bromo-2-morpholinonicotinate

Cat. No.: B1604654
CAS No.: 1017782-99-8
M. Wt: 301.14 g/mol
InChI Key: BYGCHZOURDWLSG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-bromo-2-morpholinonicotinate typically involves the bromination of 2-morpholinonicotinic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions with methanol as the solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 5-bromo-2-morpholinonicotinate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-bromo-2-morpholinonicotinate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-morpholinonicotinate exerts its effects involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The morpholine ring enhances its solubility and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Methyl 5-bromo-2-morpholinonicotinate can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the morpholinonicotinate scaffold.

Properties

IUPAC Name

methyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-16-11(15)9-6-8(12)7-13-10(9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGCHZOURDWLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649781
Record name Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-99-8
Record name Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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